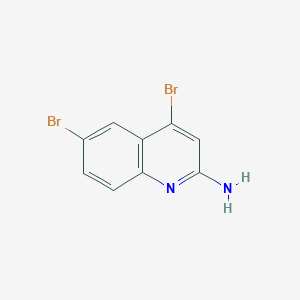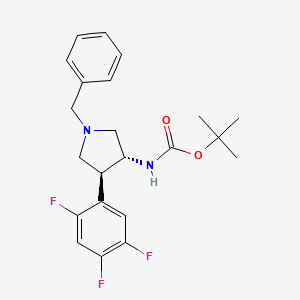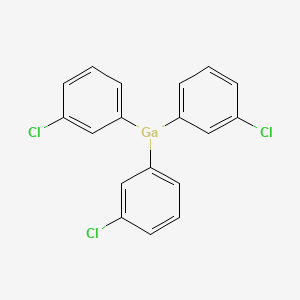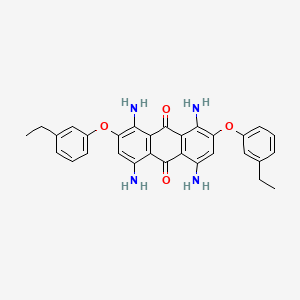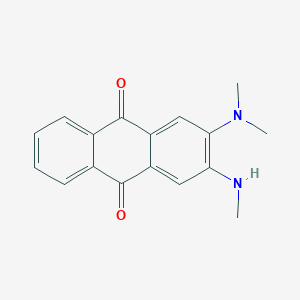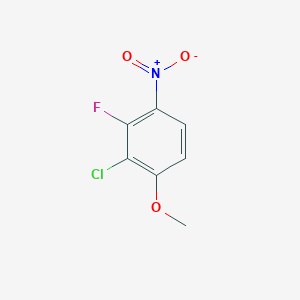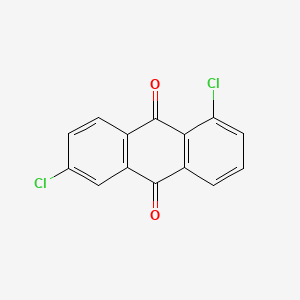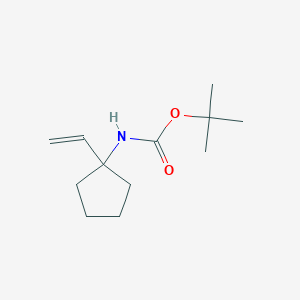![molecular formula C22H28N2O6 B15250574 Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]- CAS No. 58470-12-5](/img/structure/B15250574.png)
Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol is a complex organic compound with the molecular formula C22H28N2O6 and a molecular weight of 416.468
Méthodes De Préparation
The synthesis of 4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol typically involves a multi-step process. One common synthetic route includes the condensation of 4-nitrophenol with 2,4,6-tripropoxybenzaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.
Analyse Des Réactions Chimiques
4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Condensation: The aldehyde group can react with amines to form Schiff bases under mild conditions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules .
Comparaison Avec Des Composés Similaires
4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol can be compared with other similar compounds, such as:
4-nitro-2-[(2,4,6-trimethoxyphenyl)methylideneamino]phenol: Similar structure but with methoxy groups instead of propoxy groups.
4-nitro-2-[(2,4,6-triethoxyphenyl)methylideneamino]phenol: Similar structure but with ethoxy groups instead of propoxy groups.
Propriétés
Numéro CAS |
58470-12-5 |
|---|---|
Formule moléculaire |
C22H28N2O6 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C22H28N2O6/c1-4-9-28-17-13-21(29-10-5-2)18(22(14-17)30-11-6-3)15-23-19-12-16(24(26)27)7-8-20(19)25/h7-8,12-15,25H,4-6,9-11H2,1-3H3 |
Clé InChI |
QNFLOJLBFREGQP-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=C(C(=C1)OCCC)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)
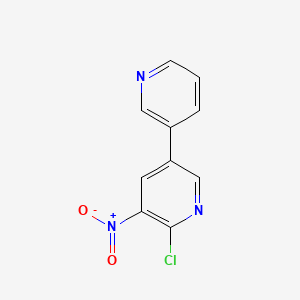
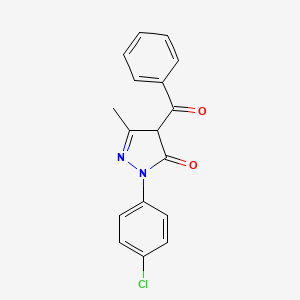
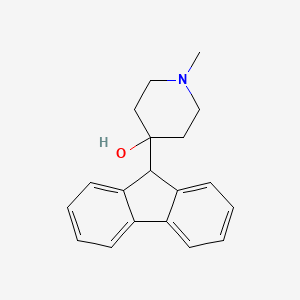
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
